2-Bromo-5-fluoro-3-(trifluoromethyl)phenol
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Overview
Description
2-Bromo-5-fluoro-3-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-(trifluoromethyl)phenol typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and fluorine sources under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution can result in the formation of various substituted phenols.
Scientific Research Applications
2-Bromo-5-fluoro-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These substituents can enhance the compound’s lipophilicity, stability, and ability to interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-3-methylphenol: Similar structure but lacks the trifluoromethyl group.
2-Bromo-5-chloro-3-(trifluoromethyl)phenol: Contains a chlorine atom instead of fluorine.
2-Fluoro-5-bromo-3-(trifluoromethyl)phenol: Different positioning of the bromine and fluorine atoms.
Uniqueness
2-Bromo-5-fluoro-3-(trifluoromethyl)phenol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the phenol ring. This combination imparts distinctive chemical properties, such as increased lipophilicity, stability, and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-fluoro-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYSUHZUJSNGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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